1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
Mechanism of Action
Target of Action
Compounds containing pyrrole and pyridine rings, such as pyrrolopyrazine derivatives, have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Mode of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2-(pyridin-4-yl)ethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring are known for their antimicrobial and antiviral properties.
Quinoline derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde is unique due to the combination of pyridine and pyrrole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-2-1-8-14(12)9-5-11-3-6-13-7-4-11/h1-4,6-8,10H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRARAOXZCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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